molecular formula C30H16N2O4 B12472445 2,6-di(naphthalen-1-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-di(naphthalen-1-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B12472445
M. Wt: 468.5 g/mol
InChI Key: ZTCCGTFIZJLUMT-UHFFFAOYSA-N
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Description

2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound belonging to the family of pyrroloisoindole derivatives

Preparation Methods

The synthesis of 2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE typically involves multiple steps. One common method starts with the treatment of pyromellitic dianhydride with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide. This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate. Subsequent treatment with excess hydrazine hydrate (80%) gives 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide, which is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid .

Chemical Reactions Analysis

2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethyl chloroacetate, and substituted pyridine-2-carbaldehydes. The major products formed from these reactions are typically derivatives of the original compound, which can be further modified to enhance their properties .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of materials science and medicinal chemistry. In materials science, it is used to develop new materials with unique optoelectronic and electrochemical properties. In medicinal chemistry, derivatives of this compound are explored for their potential antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of 2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For instance, in medicinal chemistry, the compound may interact with cellular proteins and enzymes to exert its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is unique due to its specific structural properties and the presence of naphthalen-1-yl groups. Similar compounds include 2,6-bis(2-(pyridin-3-yl)ethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone and 2,6-bis(hydroxymethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone. These compounds share the pyrroloisoindole core structure but differ in their substituents, which can significantly affect their chemical properties and applications .

Properties

Molecular Formula

C30H16N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

2,6-dinaphthalen-1-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C30H16N2O4/c33-27-21-15-23-24(30(36)32(29(23)35)26-14-6-10-18-8-2-4-12-20(18)26)16-22(21)28(34)31(27)25-13-5-9-17-7-1-3-11-19(17)25/h1-16H

InChI Key

ZTCCGTFIZJLUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

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